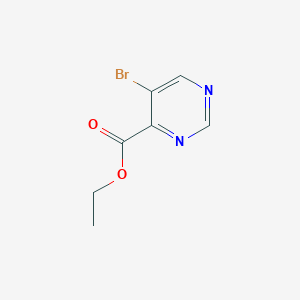

Ethyl 5-bromopyrimidine-4-carboxylate

説明

Chemical Significance of Pyrimidine Derivatives

Pyrimidine derivatives represent a cornerstone of heterocyclic chemistry due to their structural diversity and broad biological relevance. As six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, pyrimidines serve as foundational components of nucleic acids (cytosine, thymine, and uracil) and critical pharmacophores in drug discovery. Their synthetic versatility enables modifications at positions 2, 4, 5, and 6, allowing fine-tuning of electronic and steric properties for target-specific interactions.

The pharmacological importance of pyrimidine derivatives spans anticancer, antiviral, antimicrobial, and anti-inflammatory applications. For instance, FDA-approved drugs such as osimertinib (anticancer) and remdesivir (antiviral) highlight the scaffold’s therapeutic adaptability. Pyrimidines also act as bioisosteres for aromatic systems, enhancing drug solubility and metabolic stability. This dual role—as endogenous biomolecules and synthetic building blocks—cements their centrality in medicinal chemistry.

Discovery and Development of Ethyl 5-Bromopyrimidine-4-Carboxylate

This compound (CAS: 64224-59-5) emerged as a key synthetic intermediate in the early 21st century, driven by demand for halogenated pyrimidine precursors in drug development. Its synthesis leverages regioselective functionalization strategies, particularly the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This method, reported by Pierre et al. (2012), employs iron(II) sulfate and peroxydisulfate to achieve radical-based carboxylation at position 4, yielding the ester in 48% isolated yield.

Alternative routes include:

- Nucleophilic substitution of 2,4-dichloropyrimidine with ethyl glyoxylate, followed by bromination.

- Buchwald–Hartwig amination for introducing nitrogen-based substituents.

A comparative analysis of synthetic methods is provided below:

| Method | Reagents | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Minisci reaction | FeSO₄, (NH₄)₂S₂O₈, ethyl glyoxylate | 48 | High (C4) | |

| Nucleophilic substitution | POCl₃, malonic acid derivatives | 30–40 | Moderate |

The compound’s crystalline structure (C₇H₇BrN₂O₂, MW: 231.05) facilitates purification via distillation or chromatography, making it accessible for gram-scale synthesis.

Placement in Contemporary Chemical Research

This compound occupies a strategic niche in modern organic synthesis, particularly in:

- Kinase inhibitor development : As a precursor to CK2 inhibitors (e.g., CX-5011), it enables structural optimization of anticancer agents targeting phosphorylation pathways.

- Cross-coupling reactions : The bromine atom at position 5 participates in Suzuki-Miyaura and Ullmann couplings, enabling aryl/heteroaryl diversification.

- Peptide mimetics : Functionalization at C4 with amino esters supports protease-resistant drug candidates.

Recent studies highlight its utility in synthesizing iridium-based electroluminescent complexes for OLEDs, underscoring跨界 applications in materials science.

Structural and Reactivity Insights

Electronic Properties and Reactivity

The electron-deficient pyrimidine ring directs electrophilic substitution to position 5, while the ester group at C4 enhances solubility and serves as a leaving group for nucleophilic displacement. Key reactivity patterns include:

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 9.20 (s, 1H, C2-H), 9.00 (s, 1H, C6-H), 4.51 (q, J = 7.2 Hz, OCH₂CH₃), 1.46 (t, J = 7.2 Hz, CH₃).

- LC-MS : m/z 185 [M – OEt]⁺, confirming molecular integrity.

Applications in Drug Discovery

Anticancer Agents

This compound derivatives inhibit kinases (e.g., FGFR3, CK2) via competitive ATP-binding site interactions. For example, CX-5011 demonstrates nanomolar IC₅₀ values against hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7) cell lines.

Antimicrobial Scaffolds

Structural analogs exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli by disrupting folate biosynthesis.

特性

IUPAC Name |

ethyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKOMYFAWORIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612503 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-59-5 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of ethyl 5-bromopyrimidine-4-carboxylate can be achieved through various methods. One notable method involves the Minisci reaction, which is a homolytic alkoxycarbonylation of 5-halopyrimidines . This reaction is highly regioselective and allows for the one-step synthesis of this compound in useful amounts. Another method involves the condensation of formamidine acetate and mucobromic acid in alkaline media, followed by the formation of the methyl ester via the acid chloride . This method, however, has been reported to have low yields and requires laborious purification steps .

化学反応の分析

Ethyl 5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and metallation reactions . In nucleophilic substitution reactions, the bromine atom at the 5-position can be replaced by various nucleophiles under appropriate conditions . The Suzuki-Miyaura coupling reaction, which involves the use of boron reagents, is another important reaction for forming carbon-carbon bonds . This compound can also undergo metallation reactions with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

科学的研究の応用

Medicinal Chemistry

Ethyl 5-bromopyrimidine-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly protein kinase inhibitors. Notably, it has been utilized to prepare potent inhibitors of protein kinase CK2, such as CX-5011, which are being investigated for their potential in cancer therapy . The compound's ability to interact with specific molecular targets makes it valuable in developing therapeutic agents aimed at various diseases characterized by aberrant kinase activity.

Biological Studies

Research indicates that this compound interacts with critical protein kinases, including protein kinase C and mitogen-activated protein kinase. These interactions are essential for understanding its potential therapeutic applications in conditions like cancer . The compound's role in enzyme inhibition studies aids researchers in elucidating complex biological processes.

Organic Synthesis

This compound acts as a building block for synthesizing more complex heterocyclic scaffolds. By modifying the bromine substituent with other functional groups, researchers can create novel molecules with potentially interesting biological properties . Its versatility allows for extensive exploration in organic synthesis, making it a valuable asset in drug discovery.

Material Science

This compound is also being explored for its potential applications in developing new materials with unique properties. Its structural characteristics may contribute to enhanced thermal stability and conductivity in various material formulations .

Case Studies

作用機序

The mechanism of action of ethyl 5-bromopyrimidine-4-carboxylate involves the inhibition of protein kinases, including protein kinase C and mitogen-activated protein kinase . These kinases play crucial roles in regulating cell proliferation and survival through the phosphorylation of specific proteins. By inhibiting these pathways, this compound can induce tumor cell death and inhibit cancer cell growth .

類似化合物との比較

Key Observations :

- Bromine vs. Amino Groups: The bromine atom in this compound enhances electrophilicity at C5, making it amenable to cross-coupling reactions, whereas the amino group in ethyl 4-aminopyrimidine-5-carboxylate enables hydrogen bonding and participation in condensation reactions .

- Methyl and Chloro Substituents : 5-Bromo-2-chloro-4,6-dimethylpyrimidine exhibits increased steric hindrance and lipophilicity, favoring agrochemical applications over pharmaceutical synthesis .

- Fused Ring Systems : Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate’s fused pyrrole-pyrimidine structure enhances planarity and π-stacking, which is critical in kinase inhibition .

Reactivity and Functionalization

- Nucleophilic Substitution : The bromine in this compound is readily displaced in SNAr reactions, whereas chloro substituents (e.g., in 4786-72-5) require harsher conditions .

- Ester Hydrolysis: The ethyl ester group in all compounds can be hydrolyzed to carboxylic acids, but electron-withdrawing groups (e.g., bromo) accelerate hydrolysis compared to electron-donating groups (e.g., amino) .

生物活性

Ethyl 5-bromopyrimidine-4-carboxylate is a significant compound in medicinal chemistry, particularly due to its structural features that facilitate diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications in therapeutic contexts.

Chemical Structure and Synthesis

This compound (C7H7BrN2O2) features a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester at the 4-position. Its molecular weight is approximately 217.05 g/mol. The compound can be synthesized via several methods, with one notable approach being the Minisci alkoxycarbonylation reaction, which allows for the regioselective formation of the ethyl ester in good yields .

Synthesis Method

- Minisci Reaction : A radical-based method that provides high regioselectivity for the desired substitution at the 4-position. This method has been reported to yield over 48% of this compound in one step from inexpensive starting materials .

Biological Activity

This compound exhibits a range of biological activities, primarily as a precursor for more complex biologically active molecules. Its derivatives have been studied for their potential as inhibitors in various therapeutic areas, including oncology and virology.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Notably, it has been identified as a precursor for potent inhibitors of protein kinase CK2, which plays a crucial role in cell proliferation and survival .

Therapeutic Applications

-

Anticancer Activity :

- Compounds derived from this compound have shown promising anticancer properties. For example, studies indicate that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and other tumor models .

- A comparative study showed that these derivatives could inhibit tumor growth effectively when compared to standard chemotherapeutic agents like cisplatin .

- Antiviral Properties :

- Inhibition of Protein Kinases :

Case Studies

Several studies have documented the biological activity and therapeutic efficacy of this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromopyrimidine-4-carboxylate, and how can reaction efficiency be monitored?

this compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common approach involves bromination of pyrimidine precursors followed by esterification. For example, intermediates like 5-bromopyrimidine-4-carboxylic acid can be esterified using ethanol under acidic conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect unreacted starting materials. Purification often employs recrystallization or column chromatography to isolate the product .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : H and C NMR verify the ester group (δ ~4.3 ppm for CHCH) and bromine-induced deshielding of the pyrimidine ring protons.

- Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 231/233 (M and M+2 due to Br/Br isotopes).

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with software like SHELXL refining structural models .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

The bromine atom at the 5-position makes this compound a key electrophile in coupling reactions. Critical parameters include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) at 1–5 mol% loading.

- Solvent/base systems : Dioxane/water mixtures with NaCO or KPO as bases.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Post-reaction, unreacted boronic acids are removed via aqueous extraction, and products are purified via flash chromatography. Contradictory yields may arise from steric hindrance or competing side reactions, which are diagnosed using F NMR (if fluorinated partners are used) or MS .

Q. How can crystallographic disorder in this compound derivatives be resolved using SHELXL and ORTEP-3?

Crystallographic disorder often occurs in flexible ester groups or pyrimidine ring substituents. In SHELXL:

- PART instructions split disordered atoms into partial occupancy sites.

- SIMU/SAME restraints maintain reasonable geometry between disordered components. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, enabling manual adjustment of refinement parameters. For example, in Ethyl 4-(3-bromophenyl) derivatives, torsional angles (e.g., C1–C6–C7–C10 = 48.88°) are validated against DFT-calculated values to resolve ambiguities .

Q. What methodologies address contradictions between NMR and X-ray data for this compound derivatives?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) or crystallographic packing effects. Strategies include:

- Variable-temperature NMR : Detects conformational freezing (e.g., coalescence temperatures for ester group rotation).

- DFT calculations : Compare optimized gas-phase structures (using Gaussian or ORCA) with crystallographic coordinates to identify steric or electronic biases.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations in the solid state .

Q. How are puckering parameters and ring conformations analyzed in pyrimidine derivatives like this compound?

Cremer-Pople coordinates define out-of-plane displacements for six-membered rings. For pyrimidines:

- Amplitude (Q) : Measures deviation from planarity (e.g., Q = 0.25–0.35 Å for chair-like distortions).

- Phase angle (θ) : Distinguishes chair (θ ≈ 0° or 180°) or boat (θ ≈ 60°) conformers. Software like PLATON calculates these parameters from crystallographic data, while molecular dynamics simulations (AMBER/CHARMM) model ring flexibility in solution .

Methodological Considerations

Q. What purification techniques are recommended for eliminating brominated byproducts in this compound synthesis?

- Size-exclusion chromatography : Separates unreacted bromine-containing precursors.

- Crystallization : Ethanol/water mixtures preferentially precipitate the target compound over smaller brominated impurities.

- LC-MS : Identifies trace brominated contaminants (e.g., di-brominated adducts) via isotopic patterns .

Q. How is computational modeling applied to predict reactivity trends in this compound?

- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., C5 bromine lowers LUMO energy, enhancing electrophilicity).

- Docking studies : Predict binding modes in drug-discovery contexts (e.g., interactions with kinase active sites). Software like Gaussian (for FMOs) and AutoDock (for docking) are commonly used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。